molecular formula C7H11N3O B13612755 2-Amino-2-(pyrazin-2-yl)propan-1-ol

2-Amino-2-(pyrazin-2-yl)propan-1-ol

Cat. No.: B13612755
M. Wt: 153.18 g/mol
InChI Key: GCHQHDIIPBYJNH-UHFFFAOYSA-N
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Description

2-Amino-2-(pyrazin-2-yl)propan-1-ol is an organic compound with the molecular formula C7H11N3O It is a derivative of pyrazine and is characterized by the presence of an amino group and a hydroxyl group attached to a propan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method involves the reaction of pyrazine with an amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(pyrazin-2-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Pyridin-2-yl)amino]propan-1-ol
  • 1-[(pyrazin-2-yl)amino]propan-2-ol
  • 2-amino-2-(pyrazin-2-yl)ethan-1-ol

Uniqueness

2-Amino-2-(pyrazin-2-yl)propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxyl groups on a pyrazine backbone makes it particularly versatile for various applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-2-pyrazin-2-ylpropan-1-ol

InChI

InChI=1S/C7H11N3O/c1-7(8,5-11)6-4-9-2-3-10-6/h2-4,11H,5,8H2,1H3

InChI Key

GCHQHDIIPBYJNH-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=NC=CN=C1)N

Origin of Product

United States

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